Disofenin

説明

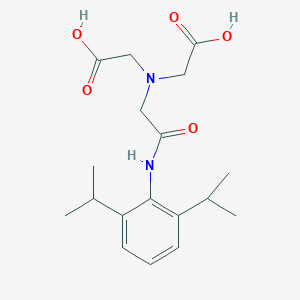

Structure

3D Structure

特性

IUPAC Name |

2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUSOMRJOPCWHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215924 |

Source

|

| Record name | Disofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65717-97-7 |

Source

|

| Record name | Disofenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65717-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disofenin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065717977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISOFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V891LH5NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Disofenin Action in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium Tc-99m disofenin is a radiopharmaceutical agent central to hepatobiliary scintigraphy, commonly known as the HIDA (Hepatobiliary Iminodiacetic Acid) scan.[1][2][3] This diagnostic tool is pivotal for evaluating the function of the liver, gallbladder, and bile ducts.[2][4] The efficacy of Tc-99m this compound hinges on its unique mechanism of action, which mimics the physiological pathway of bilirubin (B190676) through the hepatocyte.[4][5] Following intravenous administration, the agent is taken up by hepatocytes, transported intracellularly, and subsequently excreted into the biliary system.[5][6][7] This guide provides an in-depth examination of the molecular and cellular processes governing the transit of this compound through hepatocytes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: A Hepatocellular Journey

The journey of Tc-99m this compound from the bloodstream to the bile is a multi-step process orchestrated by specific transport proteins on the hepatocyte membrane. This process can be divided into three primary phases: sinusoidal uptake, intracellular transport, and canalicular excretion.

Sinusoidal Uptake from Blood

Once injected intravenously, Tc-99m this compound rapidly binds to plasma proteins, primarily albumin.[4][7][8] This protein binding is crucial as it minimizes renal excretion and effectively targets the compound to the liver.[7][8] The this compound-albumin complex travels through the liver sinusoids, where it dissociates, allowing the this compound to enter the space of Disse and interact with the basolateral (sinusoidal) membrane of hepatocytes.[8]

The uptake into the hepatocyte is an active, carrier-mediated process.[8][9] Studies on similar iminodiacetic acid (IDA) analogs, like Tc-99m mebrofenin, have identified Organic Anion-Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3, as key players in this sinusoidal uptake.[6] While the specific transporters for this compound are less definitively characterized in the literature, it is understood to share a common anionic transport mechanism with bilirubin and other organic anions.[9][10] This is evidenced by the competitive inhibition of its uptake by substances like bilirubin and sulfobromophthalein.[9] This transport is also an energy-dependent mechanism, as demonstrated by its reduction in ATP-depleted hepatocytes, but it is not dependent on sodium ions.[9]

Intracellular Transport

After entering the hepatocyte, this compound is transported across the cytoplasm towards the canalicular membrane. While the precise intracellular binding partners are not fully elucidated, it is believed that the transit is facilitated by binding to intracellular proteins, preventing significant efflux back into the sinusoids and directing the molecule towards the apical (canalicular) pole of the cell. The agent is excreted unconjugated into the bile.[6]

Canalicular Excretion into Bile

The final and rate-limiting step in the hepatobiliary transit of this compound is its excretion from the hepatocyte into the bile canaliculi. This is an active transport process mediated by proteins on the canalicular membrane. For other IDA analogs, Multidrug Resistance-Associated Proteins (MRPs), specifically MRP2 (also known as ABCC2), are responsible for this efflux.[6] This transporter actively pumps this compound and other organic anions against a concentration gradient into the bile.[11] From the canaliculi, the tracer flows into the larger bile ducts, eventually reaching the gallbladder for storage or being released directly into the small intestine.[4][8]

Quantitative Data Summary

The pharmacokinetics of Tc-99m this compound have been quantified to understand its efficiency as a hepatobiliary imaging agent. The following table summarizes key parameters from studies in normal individuals and those with hyperbilirubinemia.

| Parameter | Value | Condition | Source |

| Hepatic Extraction Efficiency | ~88% | Normal | [8] |

| Hepatocyte Extraction Efficiency | 60% | Normal | [6] |

| Peak Liver Uptake Time | ~10 minutes | Normal | [6][8] |

| Peak Gallbladder Accumulation | 30-60 minutes | Normal, Fasting | [6][8] |

| Liver Clearance Half-Life (T½) | 19 minutes | Normal | [6] |

| Urinary Excretion (at 3 hours) | 7% | Normal Bilirubin | [6] |

| Urinary Excretion (at 3 hours) | ~30% | Bilirubin at 24 mg/dL | [6] |

| Blood Clearance (at 30 min) | ~92% (8% remaining) | Normal | [12][13] |

Mandatory Visualizations

Signaling Pathway of this compound in Hepatocytes

Caption: Transport pathway of this compound from blood to bile through a hepatocyte.

Experimental Workflow: In Vitro Hepatocyte Uptake Assay

Caption: Workflow for measuring this compound uptake in primary hepatocytes.

Experimental Protocols

In Vitro Hepatocyte Uptake Assay (Oil-Spin Method)

This protocol describes a common method for quantifying the uptake of a substrate like this compound into suspended hepatocytes.

A. Materials and Reagents:

-

Cryopreserved primary hepatocytes (human or rat)

-

Hepatocyte thawing and wash medium

-

Krebs-Henseleit buffer or similar uptake buffer (pH 7.4)

-

Tc-99m this compound solution of known specific activity

-

Microcentrifuge tubes (1.5 mL)

-

Silicone oil (specific density to be lower than cell pellet but higher than buffer)

-

Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

-

Gamma counter

B. Protocol Steps:

-

Cell Preparation:

-

Thaw cryopreserved hepatocytes rapidly in a 37°C water bath.

-

Transfer thawed cells to a conical tube containing pre-warmed wash medium.

-

Centrifuge at a low speed (e.g., 50 x g) for 5 minutes to pellet the cells.

-

Discard the supernatant and gently resuspend the hepatocyte pellet in fresh uptake buffer.

-

Determine cell viability and concentration using a method like Trypan Blue exclusion.[14]

-

Dilute the cell suspension to a final concentration of approximately 1 x 10⁶ viable cells/mL in uptake buffer.[14] Keep the suspension at 37°C.

-

-

Uptake Experiment:

-

Prepare microcentrifuge tubes by layering 200 µL of silicone oil on top of 100 µL of a dense solution (e.g., 3M KOH) or lysis buffer.

-

In separate tubes, prepare the Tc-99m this compound working solution at the desired concentration in pre-warmed uptake buffer.

-

To initiate the uptake, add an equal volume of the hepatocyte suspension to the this compound solution and vortex gently. This is time zero.

-

Incubate the mixture at 37°C for a predetermined short time course (e.g., with time points at 0.5, 1, 2, and 5 minutes).

-

At each time point, transfer an aliquot (e.g., 200 µL) of the cell-disofenin suspension to the top of the prepared oil-layered microcentrifuge tube.

-

Immediately centrifuge at high speed (e.g., >10,000 x g) for 1 minute. This rapidly pellets the hepatocytes through the oil layer, separating them from the radioactive medium.

-

-

Quantification and Analysis:

-

Freeze the tubes to solidify the layers.

-

Cut the tube to separate the cell pellet from the upper layers.

-

Place the tube tip containing the cell pellet into a counting vial.

-

Quantify the radioactivity in the cell pellet using a gamma counter.

-

Calculate the rate of uptake (e.g., in pmol/min/million cells) based on the specific activity of the Tc-99m this compound and the cell number.

-

Clinical Protocol: Hepatobiliary Scintigraphy (HIDA Scan)

This protocol outlines the standardized clinical procedure for performing a HIDA scan using Tc-99m this compound.

A. Patient Preparation:

-

The patient must be fasting for a minimum of 4-6 hours prior to the scan to ensure the gallbladder is filled with bile and not contracted.[15]

-

Opiate medications should be withheld for at least 6 hours as they can cause constriction of the sphincter of Oddi, potentially leading to a false-positive result mimicking an obstruction.[5]

B. Radiopharmaceutical Administration and Imaging:

-

An intravenous line is established.

-

The patient is positioned supine under a large-field-of-view gamma camera fitted with a low-energy, all-purpose collimator.[5]

-

A dose of 111 to 185 MBq (3–5 mCi) of Tc-99m this compound is administered as an intravenous bolus injection.[7] The dose may be increased for patients with high serum bilirubin levels.[7][16]

-

Dynamic imaging begins immediately upon injection. Anterior images are typically acquired continuously for 60 minutes.[5]

-

Images are reviewed for visualization of the liver, common bile duct, gallbladder, and radiotracer activity in the small intestine.

C. Pharmacological Intervention (if necessary):

-

Non-visualization of Gallbladder: If the gallbladder is not visualized within 60 minutes, but the tracer is seen in the small intestine, a low dose of morphine sulfate (B86663) (e.g., 0.04 mg/kg) may be administered intravenously.[13] Morphine increases sphincter of Oddi tone, which increases pressure in the common bile duct and facilitates the filling of the gallbladder if the cystic duct is patent. Imaging continues for another 30 minutes post-morphine.

-

Gallbladder Ejection Fraction (GBEF): To assess gallbladder function, after the gallbladder is filled with the tracer, a cholecystagogue like sincalide (B1681796) (a synthetic form of cholecystokinin, CCK) is infused intravenously to stimulate gallbladder contraction.[17] Imaging is performed to calculate the percentage of tracer ejected from the gallbladder.

D. Interpretation:

-

Normal: Prompt hepatic uptake with visualization of the gallbladder and common bile duct within 60 minutes, and subsequent passage into the small intestine.[2]

-

Acute Cholecystitis: Persistent non-visualization of the gallbladder up to 4 hours post-injection (or 30 minutes post-morphine) in the presence of activity in the common bile duct and small intestine is highly indicative of cystic duct obstruction.[13][18]

-

Common Bile Duct Obstruction: Hepatic uptake is seen, but there is no visualization of tracer activity in the small intestine.[18]

-

Bile Leak: Accumulation of the radiotracer outside the confines of the biliary tree or bowel.[4]

Conclusion

The mechanism of action of Tc-99m this compound in hepatocytes is a sophisticated, multi-step process involving carrier-mediated uptake from the blood via OATP family transporters, followed by active excretion into the bile through MRP family transporters. This pathway, which mimics the natural handling of bilirubin, allows for a non-invasive and dynamic assessment of hepatobiliary function. A thorough understanding of these transport mechanisms, supported by quantitative data and standardized experimental protocols, is essential for drug development professionals and researchers working on hepatic drug transport and for clinicians interpreting the results of these critical diagnostic scans.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. HIDA scan - Mayo Clinic [mayoclinic.org]

- 3. HIDA Scan: Results, Side Effects, (+ Procedure Preparation) [hoag.org]

- 4. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pharmacylibrary.com [pharmacylibrary.com]

- 7. tech.snmjournals.org [tech.snmjournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Uptake of technetium 99m hepatobiliary imaging agents by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies of the hepatocellular uptake of the hepatobiliary scintiscanning agent 99mTc-DISIDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Hepatocyte Transporters in Drug-Induced Liver Injury (DILI)—In Vitro Testing [mdpi.com]

- 12. Technetium tc-99m this compound | C18H26N2O5Tc | CID 11430828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Technetium TC 99M this compound: Package Insert / Prescribing Info [drugs.com]

- 14. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UZ [thermofisher.com]

- 15. radiopaedia.org [radiopaedia.org]

- 16. Tc-99m this compound - Radio Rx [radiopharmaceuticals.info]

- 17. droracle.ai [droracle.ai]

- 18. Untitled Document [meddean.luc.edu]

Technetium Tc-99m disofenin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental considerations for Technetium Tc-99m disofenin, a radiopharmaceutical agent widely used for hepatobiliary imaging.

Chemical Structure and Core Identity

Technetium Tc-99m this compound is a diagnostic radiopharmaceutical agent.[1][2] The core components are the metastable isotope Technetium-99m (99mTc) and the chelating agent this compound, which is a derivative of iminodiacetic acid.[1][2][3] The this compound ligand itself has no known pharmacological action at the administered doses.[1][3] It is prepared from a sterile, non-pyrogenic, lyophilized kit containing this compound and a reducing agent, stannous chloride.[3] While the structure of the this compound ligand is well-defined, the precise molecular structure of the final technetium-disofenin complex is currently unknown.[3]

The chemical formula for the complex is C18H26N2O5Tc.[1][4]

Chemical Identity of this compound Ligand:

-

IUPAC Name: 2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid;technetium-99[1]

-

Molecular Formula (Ligand only): C18H26N2O5[4]

Physicochemical and Radiochemical Properties

The properties of Technetium Tc-99m this compound are summarized below. These tables provide essential data for researchers and professionals working with this agent.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C18H26N2O5Tc | [1][4] |

| Average Molecular Weight | 449.32 g/mol | [2][4] |

| Monoisotopic Molecular Weight | 449.090426499 Da | [2] |

| Water Solubility (Predicted) | 0.0463 mg/mL | [2] |

| logP (Predicted) | 0.13 - 1.01 | [2] |

| pKa (Strongest Acidic) | 3.11 | [2] |

| pKa (Strongest Basic) | 2.41 | [2] |

Table 2: Radiochemical Properties of 99mTc

| Property | Value | Source |

| Physical Half-Life | 6.02 hours | [1][2][3] |

| Decay Mode | Isomeric Transition | [3] |

| Principal Photon Energy | 140.5 keV (Gamma-2) | [3] |

| Mean % per Disintegration | 89.07% | [3] |

| Specific Gamma Ray Constant | 5.4 µC/kg-MBq-hr (0.78 R/mCi-hr) at 1 cm | [3] |

| Half-Value Layer (Lead) | 0.017 cm | [3] |

Pharmacokinetics and Biodistribution

Following intravenous administration, Technetium Tc-99m this compound is rapidly cleared from the bloodstream.[1][3] The complex is thought to bind to plasma proteins, primarily albumin, which reduces renal excretion and enhances hepatic uptake.[1][2] It is taken up by hepatocytes via a carrier-mediated, non-sodium-dependent transport mechanism.[1]

Table 3: Pharmacokinetic and Biodistribution Parameters

| Parameter | Value / Observation | Source |

| Blood Clearance | ~8% of injected activity remains at 30 minutes post-injection | [1][3] |

| Hepatic Elimination Half-Life | 19 minutes | [1][2] |

| Peak Liver Uptake | By 10 minutes post-injection (in fasting individuals) | [1][2][3] |

| Peak Gallbladder Accumulation | By 30-40 minutes post-injection (in fasting individuals) | [1][2][3] |

| Primary Excretion Route | Hepatobiliary System | [1][2][3] |

| Urinary Excretion | ~9% of administered dose in the first 2 hours | [1][2][3] |

| Enterohepatic Circulation | Does not occur | [1][2] |

The following diagram illustrates the physiological pathway of Technetium Tc-99m this compound after administration.

Caption: Physiological pathway of Technetium Tc-99m this compound.

Experimental Protocols

This protocol outlines the reconstitution of the lyophilized this compound kit. Strict aseptic procedures are mandatory.

-

Materials:

-

This compound kit vial (containing 20 mg this compound and Stannous Chloride).

-

Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate (B1241340) Tc-99m Injection.

-

Adequate lead shielding for the vial and syringe.

-

-

Procedure:

-

Place the kit vial in a lead shield.

-

Using a sterile syringe, add the required amount of Sodium Pertechnetate Tc-99m Injection to the vial.

-

Gently swirl the vial to ensure complete dissolution of the lyophilized powder. Avoid vigorous shaking.

-

The final preparation should be a clear solution.

-

The pH of the reconstituted solution should be between 4.0 and 5.0.[3][5]

-

It is critical to use oxidant-free pertechnetate, as oxidants can interfere with the technetium labeling reaction, which relies on the reduced state of the stannous ion.[3]

-

To ensure the diagnostic quality of the preparation, radiochemical purity must be assessed to quantify the percentage of 99mTc bound to this compound versus impurities like free pertechnetate (99mTcO4-) and hydrolyzed-reduced 99mTc (colloidal impurities). The USP monograph specifies a two-system chromatography procedure.[5]

-

Materials:

-

Instant thin-layer chromatographic (ITLC) strips impregnated with silica (B1680970) gel (ITLC-SG).

-

Methanol (B129727) (Solvent for System A).

-

20% Saline or Water (Solvent for System B).

-

Developing chambers.

-

A suitable radiation detector.

-

-

Procedure (USP Method):

-

System A (Methanol Solvent):

-

Apply a small spot of the prepared injection onto an ITLC-SG strip.

-

Develop the chromatogram using methanol as the mobile phase.

-

In this system, the Tc-99m this compound complex and hydrolyzed Tc-99m remain at the origin (Rf = 0.0), while free pertechnetate migrates with the solvent front (Rf = 1.0).

-

Calculate the percentage of free pertechnetate.

-

-

System B (Aqueous Solvent - e.g., 20% Saline):

-

Apply a small spot of the prepared injection onto a second ITLC-SG strip.

-

Develop the chromatogram using an aqueous mobile phase.

-

In this system, both the Tc-99m this compound complex and free pertechnetate migrate with the solvent front (Rf = 1.0), while hydrolyzed-reduced Tc-99m remains at the origin (Rf = 0.0).

-

Calculate the percentage of hydrolyzed-reduced Tc-99m.

-

-

Calculation:

-

The percentage of radiochemically pure Tc-99m this compound is calculated as: % Tc-99m this compound = 100% - (% Free Pertechnetate from System A) - (% Hydrolyzed Tc-99m from System B)

-

The final product must contain not less than 90.0% of the labeled 99mTc as the this compound complex.[5]

-

-

-

Alternative Procedure (Sep-Pak Cartridge):

-

An alternative method using C18 Sep-pak cartridges has been developed.[6]

-

The cartridge is pre-treated with ethanol (B145695) and hydrochloric acid.

-

The sample is applied, washed with hydrochloric acid, and the pure Tc-99m this compound is eluted with ethanol. This method provides results comparable to the standard two-strip ITLC procedure.[6]

-

Failure in quality control can lead to improper biodistribution, such as uptake in the reticuloendothelial system (RES), which can confound diagnostic results.[7]

The diagram below outlines the workflow from kit preparation to quality control verification.

Caption: Workflow for the preparation and quality control of Tc-99m this compound.

References

- 1. Technetium tc-99m this compound | C18H26N2O5Tc | CID 11430828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. GSRS [precision.fda.gov]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. Alternative quality control for technetium-99m IDA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Failure of quality control to detect errors in the preparation of technetium-99m this compound (DISIDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Pathways for Disofenin Uptake by the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disofenin, a lidocaine (B1675312) derivative complexed with Technetium-99m (⁹⁹ᵐTc), is a radiopharmaceutical agent widely utilized for hepatobiliary scintigraphy. This imaging technique, also known as a HIDA scan, provides critical diagnostic information on the function of the liver, gallbladder, and biliary ducts. The efficacy of ⁹⁹ᵐTc-Disofenin as an imaging agent is fundamentally dependent on its efficient uptake from the sinusoidal blood into hepatocytes. This technical guide provides an in-depth exploration of the molecular pathways governing this uptake process, offering valuable insights for researchers in drug development and hepatobiliary pathophysiology.

The hepatic uptake of this compound is a sophisticated, carrier-mediated active transport process. This guide will detail the key transporters implicated in this pathway, present available quantitative data, provide comprehensive experimental protocols for studying hepatic uptake, and visualize the core concepts through signaling pathway and workflow diagrams.

Molecular Mechanisms of this compound Uptake

The transport of ⁹⁹ᵐTc-Disofenin across the hepatocyte's basolateral membrane is an active, energy-dependent process[1]. This is evidenced by the significant reduction in uptake at lower temperatures (4°C) compared to physiological temperatures (37°C) and a 50% reduction in uptake following ATP depletion[1]. The uptake mechanism is sodium-independent, as the removal of sodium chloride from the medium does not affect its transport[1].

The Role of Organic Anion Transporting Polypeptides (OATPs)

While direct studies definitively identifying the specific transporters for this compound are limited, substantial evidence points towards the involvement of the Organic Anion Transporting Polypeptide (OATP) family, particularly OATP1B1 and OATP1B3. These transporters are expressed on the sinusoidal membrane of hepatocytes and are crucial for the uptake of a wide range of endogenous and xenobiotic compounds[2][3][4].

The involvement of a common anionic transport mechanism for this compound is supported by inhibition studies. The uptake of ⁹⁹ᵐTc-Disofenin is competitively inhibited by known OATP substrates such as sulfobromophthalein (B1203653) (BSP), bilirubin (B190676), and various bile acids including taurocholate, deoxycholate, chenodeoxycholate, and cholate[1]. This suggests that this compound shares a common binding site or transport pathway with these organic anions. OATP1B1 and OATP1B3 are the primary transporters responsible for the hepatic uptake of bilirubin and many bile acids[2][3].

The following diagram illustrates the proposed molecular pathway for this compound uptake into the hepatocyte.

Quantitative Data on Hepatic Uptake

| Parameter | Value | Species | Experimental System | Reference |

| Vmax | 65 nmoles/min/10⁶ hepatocytes | Rat | Isolated Hepatocytes | [5] |

| Km | 1200 µM | Rat | Isolated Hepatocytes | [5] |

It is important to note that these values represent the composite of all transport systems for this compound in rat hepatocytes and may not directly translate to specific human transporters or in vivo conditions. For comparison, the Km values for the OATP1B1 and OATP1B3-mediated uptake of other organic anions are typically in the low micromolar range.

| Compound | Transporter | Km (µM) | Reference |

| Estrone-3-sulfate | OATP1B1 | ~5 | [2] |

| Estradiol-17β-glucuronide | OATP1B1 | ~3 | [2] |

| Cholecystokinin-8 (CCK-8) | OATP1B3 | ~0.2 | [6] |

The significant difference in the reported Km for this compound in rat hepatocytes compared to typical OATP substrates in transfected systems may be due to species differences, the experimental system used, or the involvement of lower-affinity transport systems.

Experimental Protocols

In Vitro Hepatocyte Uptake Assay for ⁹⁹ᵐTc-Disofenin

This protocol is adapted from established methods for measuring the uptake of radiolabeled compounds in cryopreserved human hepatocytes[7][8].

Objective: To determine the rate of active transport of ⁹⁹ᵐTc-Disofenin into hepatocytes.

Principle: The uptake of ⁹⁹ᵐTc-Disofenin is measured at 37°C (allowing for active transport) and 4°C (representing passive diffusion and non-specific binding). The difference between these two conditions represents the active transport component. The oil-spin method is used to rapidly separate the hepatocytes from the incubation medium.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte thawing and plating media

-

Krebs-Henseleit Buffer (KHB)

-

⁹⁹ᵐTc-Disofenin

-

Non-radiolabeled this compound

-

Silicone oil and mineral oil mixture (density 1.015 g/mL)

-

2N NaOH

-

2N HCl

-

Scintillation cocktail

-

48-well plates

-

0.4 mL microcentrifuge tubes

-

Microcentrifuge

-

Liquid scintillation counter

-

Water bath and ice bath

-

Rotator

Procedure:

-

Hepatocyte Preparation:

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol.

-

Perform a cell count and assess viability using trypan blue exclusion (viability should be >80%).

-

Resuspend hepatocytes to a final concentration of 2 x 10⁶ viable cells/mL in KHB.

-

Divide the cell suspension into two aliquots. Equilibrate one at 37°C and the other at 4°C for 15 minutes.

-

-

Substrate Preparation:

-

Prepare a 3X stock solution of ⁹⁹ᵐTc-Disofenin in KHB. If necessary, mix with non-radiolabeled this compound to achieve the desired specific activity and final concentration.

-

Equilibrate aliquots of the 3X substrate solution at both 37°C and 4°C.

-

-

Uptake Assay:

-

Add 100 µL of the 37°C equilibrated cell suspension to triplicate wells of a 48-well plate pre-warmed to 37°C.

-

Initiate the uptake by adding 50 µL of the 37°C equilibrated 3X substrate solution to each well.

-

Incubate for a predetermined time (e.g., 1, 2, 5 minutes) on a rotator at moderate speed in a 37°C incubator.

-

Repeat steps 3c and 3d using the 4°C equilibrated cells and substrate solution on a plate kept on ice.

-

-

Separation and Lysis:

-

Prepare microcentrifuge tubes by adding 100 µL of 2N NaOH to the bottom and carefully overlaying with 100 µL of the oil mixture.

-

With approximately 20 seconds remaining in the incubation, transfer 100 µL of the cell suspension from each well onto the oil layer in the prepared microcentrifuge tubes.

-

Immediately centrifuge at >13,000 x g for 30 seconds. This will pellet the hepatocytes in the NaOH layer.

-

-

Quantification:

-

Freeze the tubes at -80°C or on dry ice.

-

Cut the tubes through the middle of the oil layer, allowing the bottom section containing the cell pellet and NaOH to drop into a scintillation vial.

-

Neutralize the NaOH with an appropriate volume of 2N HCl.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of uptake at both temperatures, typically expressed as pmol/min/mg protein.

-

The rate of active transport is the uptake rate at 37°C minus the uptake rate at 4°C.

-

The following diagram illustrates the workflow for the in vitro hepatocyte uptake assay.

References

- 1. Uptake of technetium 99m hepatobiliary imaging agents by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of the liver-specific transporters OATP1B1 and OATP1B3 in governing drug elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies of the hepatocellular uptake of the hepatobiliary scintiscanning agent 99mTc-DISIDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OATP1B3 Expression and Function is Modulated by Coexpression with OCT1, OATP1B1, and NTCP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veritastk.co.jp [veritastk.co.jp]

- 8. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

Synthesis and Formulation of Disofenin Kits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disofenin, or 2,6-diisopropylacetanilido iminodiacetic acid, is a derivative of iminodiacetic acid (IDA). When complexed with Technetium-99m (Tc-99m), it forms Tc-99m this compound, a radiopharmaceutical agent used for hepatobiliary scintigraphy. This imaging technique, also known as a HIDA scan, is a crucial diagnostic tool for assessing the function of the liver, gallbladder, and bile ducts. This technical guide provides an in-depth overview of the synthesis of the this compound ligand, the chemical formulation of kits for radiolabeling, and the associated experimental protocols.

Synthesis of this compound (2,6-diisopropylacetanilido iminodiacetic acid)

The synthesis of this compound is a multi-step process that begins with the synthesis of the precursor 2,6-diisopropylaniline (B50358), followed by N-alkylation to introduce the iminodiacetic acid moiety.

Experimental Protocol: Synthesis of 2,6-diisopropylaniline

The industrial synthesis of 2,6-diisopropylaniline is typically achieved through the high-pressure liquid-phase alkylation of aniline (B41778) with propylene (B89431).

Materials:

-

Aniline

-

Propylene

-

Catalyst (e.g., aluminum anilide, formed in situ from aluminum foil and aniline)

-

High-pressure autoclave reactor

-

Distillation apparatus

Procedure:

-

Aniline and a catalytic amount of aluminum foil are charged into a high-pressure autoclave.

-

The reactor is sealed and heated to approximately 280-290°C to form the aluminum anilide catalyst.

-

Propylene is introduced into the reactor, maintaining a molar ratio of aniline to propylene of approximately 1:2.

-

The reaction is allowed to proceed for 1-5 hours at 280-290°C.

-

After the reaction is complete, the reactor is cooled, and the pressure is released.

-

The crude product is quenched with water to remove the catalyst.

-

The organic layer is separated and purified by distillation to yield 2,6-diisopropylaniline.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound from 2,6-diisopropylaniline involves a two-step process of N-alkylation with an halo-ester followed by hydrolysis.

Materials:

-

2,6-diisopropylaniline

-

Ethyl bromoacetate (B1195939)

-

Sodium carbonate (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Hexane

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

N-alkylation: In a round-bottom flask, dissolve 2,6-diisopropylaniline and a slight excess of sodium carbonate in ethanol.

-

Add ethyl bromoacetate dropwise to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate to obtain the crude diethyl 2,2'-((2,6-diisopropylphenyl)azanediyl)diacetate.

-

Hydrolysis: Dissolve the crude ester in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.

-

Filter the solid precipitate, wash with cold water, and dry.

-

Recrystallize the crude this compound from a suitable solvent system (e.g., ether-hexane) to obtain the purified product.

Chemical Formulation of this compound Kits

This compound is supplied as a sterile, non-pyrogenic, lyophilized powder in a kit for the preparation of Technetium-99m this compound injection. The most common commercially available kit is Hepatolite®.

Quantitative Composition of a Typical this compound Kit (Hepatolite®)

| Component | Quantity per Vial | Purpose |

| This compound | 20 mg | Active pharmaceutical ingredient (ligand for Tc-99m) |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 0.24 mg (minimum) | Reducing agent to reduce Tc-99m from the +7 oxidation state |

| Total Tin (as SnCl₂·2H₂O) | 0.6 mg (maximum) | Ensures sufficient reducing agent is present |

| Hydrochloric Acid and/or Sodium Hydroxide | As needed | To adjust the pH to 4-5 before lyophilization |

Preparation of Technetium-99m this compound for Injection

The preparation of the final radiopharmaceutical is a sterile procedure performed in a radiopharmacy.

Experimental Protocol: Reconstitution of this compound Kit

Materials:

-

This compound kit vial

-

Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate (B1241340) Tc-99m injection

-

Lead-shielded vial container

-

Sterile syringe and needles

-

Alcohol swabs

-

Waterproof gloves

Procedure:

-

Place the this compound kit vial in a lead-shielded container.

-

Swab the rubber septum of the vial with an alcohol swab.

-

Aseptically draw the required volume of sterile Sodium Pertechnetate Tc-99m injection into a syringe. The volume and activity will depend on the patient dose and the number of doses to be prepared from the vial.

-

Aseptically inject the Sodium Pertechnetate Tc-9m injection into the vial.

-

Gently swirl the vial to dissolve the lyophilized powder completely.

-

Allow the reaction to proceed at room temperature for a few minutes.

-

Before administration, the radiochemical purity of the preparation must be checked.

-

The reconstituted vial should be stored at controlled room temperature and used within six hours.[1]

Quality Control of Technetium-99m this compound

Radiochemical purity is a critical quality attribute of the final product to ensure diagnostic efficacy and patient safety. The primary method for determining the radiochemical purity of Tc-99m this compound is instant thin-layer chromatography (ITLC).[2][3]

Experimental Protocol: ITLC for Radiochemical Purity

This procedure typically involves two chromatographic systems to determine the percentage of bound Tc-99m this compound, free pertechnetate (TcO₄⁻), and reduced-hydrolyzed technetium (TcO₂).

System 1: Determination of Free Pertechnetate

-

Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel)

-

Mobile Phase: Acetone or Methyl Ethyl Ketone (MEK)

-

Procedure:

-

Place a small spot of the prepared Tc-99m this compound solution on the origin of an ITLC-SG strip.

-

Develop the chromatogram in a tank containing the mobile phase.

-

In this system, the Tc-99m this compound and reduced-hydrolyzed technetium remain at the origin (Rf = 0), while the free pertechnetate moves with the solvent front (Rf = 1).

-

After development, the strip is cut in half, and the radioactivity of each half is measured in a dose calibrator or with a gamma counter.

-

The percentage of free pertechnetate is calculated.

-

System 2: Determination of Reduced-Hydrolyzed Technetium

-

Stationary Phase: ITLC-SA (Instant Thin-Layer Chromatography-Silicic Acid) or Whatman 3MM paper

-

Mobile Phase: 20% aqueous sodium chloride solution

-

Procedure:

-

Spot the Tc-99m this compound solution on the origin of the ITLC-SA strip.

-

Develop the chromatogram in the saline mobile phase.

-

In this system, the reduced-hydrolyzed technetium remains at the origin (Rf = 0), while the Tc-99m this compound and free pertechnetate move with the solvent front.

-

The strip is cut, and the radioactivity of each portion is measured.

-

The percentage of reduced-hydrolyzed technetium is calculated.

-

Calculation of Radiochemical Purity: The percentage of Tc-99m this compound is calculated as: % Tc-99m this compound = 100% - (% Free Pertechnetate) - (% Reduced-Hydrolyzed Technetium)

A radiochemical purity of ≥ 90% is generally required for clinical use.

Mechanism of Action and Signaling Pathway

Technetium-99m this compound is actively transported from the sinusoidal blood into the hepatocytes. This process is mediated by specific transporters on the basolateral membrane of the hepatocytes. Subsequently, it is excreted into the bile canaliculi via transporters on the apical membrane.

It has been shown that organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, are involved in the hepatic uptake of many drugs and endogenous compounds.[4][5] These transporters are key to the initial step of hepatobiliary clearance. Following intracellular transport, the complex is then actively secreted into the bile canaliculi, a process in which Multidrug Resistance-Associated Protein 2 (MRP2) is known to play a significant role for many organic anions.[6][7]

Caption: Hepatocellular transport of Tc-99m this compound.

Experimental Workflow

The overall workflow from kit formulation to diagnostic imaging involves several key stages, each with its own set of procedures and quality control checks.

Caption: Workflow for Tc-99m this compound preparation and use.

References

- 1. Alternative quality control for technetium-99m IDA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tips.sums.ac.ir [tips.sums.ac.ir]

- 3. Failure of quality control to detect errors in the preparation of technetium-99m this compound (DISIDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic polymorphisms of uptake (OATP1B1, 1B3) and efflux (MRP2, BCRP) transporters: implications for inter-individual differences in the pharmacokinetics and pharmacodynamics of statins and other clinically relevant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of human drug transporters OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. Involvement of multidrug resistance-associated protein 2 (Abcc2) in molecular weight-dependent biliary excretion of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Transport of Disofenin Across Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disofenin (diisopropyl iminodiacetic acid) is a key component of the radiopharmaceutical agent Technetium Tc 99m this compound, utilized in hepatobiliary scintigraphy to assess liver function and diagnose biliary tract disorders. The efficacy of this diagnostic agent hinges on its efficient transport into and out of hepatocytes. Understanding the in vitro transport mechanisms of this compound across cell membranes is crucial for optimizing its clinical use and for the development of new hepatobiliary imaging agents. This technical guide provides an in-depth overview of the in vitro studies on this compound transport, focusing on experimental methodologies, quantitative data, and the molecular players involved in its cellular journey.

Hepatocellular Uptake of this compound: An Active, Carrier-Mediated Process

In vitro studies utilizing cultured rat hepatocytes have been instrumental in elucidating the fundamental mechanisms of this compound uptake. These studies reveal that the transport of Technetium-99m (99mTc)-Disofenin into hepatocytes is not a simple passive diffusion process but rather an active, energy-dependent mechanism.

Key findings from these studies indicate that the initial uptake of 99mTc-Disofenin is significantly reduced at 4°C compared to 37°C, a hallmark of an active transport process. Furthermore, depletion of cellular adenosine (B11128) triphosphate (ATP) through preincubation with sodium azide (B81097) and 2-deoxyglucose leads to a 50% reduction in the initial uptake of 99mTc-Disofenin at 37°C, directly implicating a requirement for metabolic energy.[1]

Involvement of a Common Anionic Transport System

The transport of 99mTc-Disofenin into hepatocytes appears to share a pathway with other organic anions. This is evidenced by inhibition studies where the uptake of 99mTc-Disofenin was significantly reduced in the presence of various organic anions at a concentration of 20 microM.[1] These findings suggest that this compound is a substrate for a common anionic transport system in hepatocytes.

Quantitative Data on this compound Transport

While specific kinetic parameters like Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound transport are not extensively reported in the available literature, the existing data from inhibition and temperature-dependent studies provide valuable quantitative insights into its transport characteristics.

| Experimental Condition | Observation | Implication | Reference |

| Incubation at 4°C | Marked reduction in uptake compared to 37°C | Active, temperature-sensitive transport | [1] |

| ATP Depletion (Sodium Azide & 2-Deoxyglucose) | 50% reduction in initial uptake at 37°C | Energy-dependent transport | [1] |

| Co-incubation with 20 µM Sulfobromophthalein (B1203653) | Inhibition of uptake | Shared transport pathway with other organic anions | [1] |

| Co-incubation with 20 µM Bilirubin | Inhibition of uptake | Shared transport pathway with other organic anions | [1] |

| Co-incubation with 20 µM Taurocholate | Inhibition of uptake | Shared transport pathway with other organic anions | [1] |

| Co-incubation with 20 µM Deoxycholate | Inhibition of uptake | Shared transport pathway with other organic anions | [1] |

| Co-incubation with 20 µM Chenodeoxycholate | Inhibition of uptake | Shared transport pathway with other organic anions | [1] |

| Co-incubation with 20 µM Cholate | Inhibition of uptake | Shared transport pathway with other organic anions | [1] |

| Removal of NaCl from medium | Uptake unaffected | Transport is independent of primary high-affinity Na+-dependent pathways | [1] |

Potential Transporters Involved in this compound Transport

Based on the characteristics of this compound as an organic anion and its transport being inhibited by other known transporter substrates, it is highly probable that specific solute carrier (SLC) and ATP-binding cassette (ABC) transporters are involved in its hepatocellular transport.

Uptake Transporters: Organic Anion Transporting Polypeptides (OATPs)

The family of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3 which are highly expressed on the sinusoidal membrane of hepatocytes, are strong candidates for mediating the uptake of this compound from the blood into the liver. These transporters are known to handle a wide range of endogenous and xenobiotic organic anions, including many drugs and diagnostic agents. The observed inhibition of this compound uptake by compounds like sulfobromophthalein and bilirubin, which are known OATP substrates, further supports the involvement of these transporters.

Efflux Transporter: Multidrug Resistance-Associated Protein 2 (MRP2)

For the biliary excretion of this compound, the Multidrug Resistance-Associated Protein 2 (MRP2) , an ABC transporter located on the canalicular membrane of hepatocytes, is the most likely candidate. MRP2 is a key player in the efflux of a variety of organic anions, particularly conjugated compounds, from the hepatocyte into the bile. The transport of other Technetium-99m labeled iminodiacetic acid derivatives has been shown to be mediated by MRP2.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro hepatocyte uptake assay for studying the transport of radiolabeled compounds like 99mTc-Disofenin.

Isolation and Culture of Rat Hepatocytes

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Perfusion: The liver is perfused in situ via the portal vein, first with a calcium-free buffer to wash out the blood, followed by a buffer containing collagenase to digest the liver matrix.

-

Cell Isolation: The digested liver is excised, and the cell suspension is filtered to remove undigested tissue.

-

Purification: Hepatocytes are purified from other cell types by differential centrifugation.

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated culture dishes in a suitable culture medium (e.g., Williams' Medium E supplemented with fetal bovine serum, insulin, and antibiotics) and incubated at 37°C in a humidified atmosphere of 5% CO2.

Hepatocyte Uptake Assay (Oil-Spin Method)

This method is designed to rapidly separate hepatocytes from the incubation medium, allowing for the accurate measurement of intracellular compound concentration.

Materials:

-

Cultured hepatocytes

-

Krebs-Henseleit buffer (or other suitable incubation buffer)

-

Radiolabeled this compound (e.g., 99mTc-Disofenin)

-

Inhibitors or other test compounds

-

Silicone oil (specific gravity intermediate between that of the cells and the buffer)

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Preparation: Aspirate the culture medium from the hepatocyte monolayers and wash with pre-warmed incubation buffer.

-

Pre-incubation: Add pre-warmed incubation buffer to the cells and pre-incubate at 37°C for a defined period (e.g., 10-15 minutes) to allow the cells to equilibrate. For temperature-dependence studies, a parallel set of plates is pre-incubated at 4°C.

-

Initiation of Uptake: Remove the pre-incubation buffer and add the incubation buffer containing the radiolabeled this compound and any test compounds (e.g., inhibitors).

-

Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: To stop the transport process, rapidly aspirate the incubation medium and wash the cell monolayer with ice-cold buffer.

-

Cell Lysis and Separation:

-

Add a lysis buffer (e.g., sodium hydroxide (B78521) solution) to the cells.

-

Layer the cell lysate on top of the silicone oil in a microcentrifuge tube, which itself is layered on top of a dense solution (e.g., perchloric acid).

-

Centrifuge at high speed (e.g., >10,000 x g) for a short duration. The hepatocytes will pass through the oil layer, while the extracellular medium remains on top.

-

-

Quantification: The bottom of the tube containing the cell pellet is cut, and the radioactivity is measured using a gamma or scintillation counter. A portion of the cell lysate is used for protein quantification (e.g., BCA assay) to normalize the uptake data.

Visualizing this compound Transport Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for studying this compound transport.

Caption: Proposed hepatocellular transport pathway of this compound.

Caption: Experimental workflow for in vitro hepatocyte uptake assay.

Conclusion

The in vitro transport of this compound across hepatocyte membranes is a complex process mediated by active, carrier-dependent mechanisms. While the precise kinetic parameters and the definitive identification of all involved transporters require further investigation, the available evidence strongly points to the involvement of OATP family members for uptake and MRP2 for biliary efflux. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and diagnostic imaging to further explore the fascinating journey of this compound at the cellular level. A deeper understanding of these transport processes will undoubtedly pave the way for the development of more efficient and targeted hepatobiliary diagnostic and therapeutic agents in the future.

References

Stability and Shelf-Life of Reconstituted Technetium-99m Disofenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and shelf-life of reconstituted Technetium-99m (Tc-99m) Disofenin, a radiopharmaceutical agent used for hepatobiliary imaging. The information compiled herein is based on manufacturer's guidelines and scientific literature, offering a comprehensive resource for professionals in the field.

Introduction

Tc-99m this compound, commercially known as Hepatolite®, is an iminodiacetic acid (IDA) derivative that, when complexed with metastable technetium-99m, serves as a diagnostic agent for evaluating hepatobiliary function. The stability of the reconstituted product is paramount to ensure accurate diagnostic outcomes and patient safety. This document outlines the critical parameters affecting the stability and shelf-life of Tc-99m this compound, including storage conditions, radiochemical purity, and factors influencing its integrity post-reconstitution.

The technetium-99m labeling reaction is dependent on the presence of a reducing agent, typically stannous ion, to reduce the pertechnetate (B1241340) (TcO4-) eluted from a 99Mo/99mTc generator. This allows the technetium to form a stable chelate with this compound. The precise structure of this complex is currently unknown.[1][2] Any factor that interferes with this process can lead to the formation of radiochemical impurities, such as free pertechnetate and hydrolyzed-reduced Tc-99m, which can degrade image quality.

Stability and Shelf-Life Data

The reconstituted Tc-99m this compound is intended for use within a short timeframe following its preparation. The manufacturer specifies a shelf-life of six hours when stored at a controlled room temperature of 20°C to 25°C.[1][2] The vial does not contain a preservative.[1][2]

Factors Affecting Stability

Several factors can impact the stability and radiochemical purity of reconstituted Tc-99m this compound:

-

Presence of Oxidants: The technetium labeling process relies on maintaining the stannous ion in its reduced state.[1][2] The presence of oxidizing agents in the sodium pertechnetate Tc-99m solution can interfere with the reduction of Tc-99m, leading to decreased labeling efficiency and the formation of impurities.[1][2]

-

Air Introduction: Introducing air into the vial during reconstitution should be avoided to maintain the nitrogen atmosphere, which helps prevent oxidation of the stannous ion.[1]

-

Inadequate Preparation Volume: Using an insufficient volume for reconstitution may cause the precipitation of the poorly soluble this compound, resulting in a cloudy solution.[3]

-

pH: The lyophilized product has a pH between 4.0 and 5.0, adjusted with hydrochloric acid and/or sodium hydroxide (B78521) before lyophilization.[1][2]

-

Light Exposure: The lyophilized drug product is light-sensitive and should be protected from light.[1][2]

Quantitative Stability Data

While a specific time-course degradation profile is not publicly available, the established six-hour shelf-life is based on the maintenance of radiochemical purity above the accepted threshold for clinical use. Routine quality control is essential to verify the radiochemical purity before administration.

| Parameter | Specification | Reference |

| Shelf-Life | 6 hours post-reconstitution | [1][2] |

| Storage Temperature | 20°C - 25°C (Controlled Room Temperature) | [1][2] |

| Preservative | None | [1][2] |

| Light Protection | Required for the lyophilized product | [1][2] |

Experimental Protocols

Reconstitution of Tc-99m this compound (Hepatolite®)

The following aseptic procedure is used for the preparation of Tc-99m this compound[1]:

-

Preparation: Before adding the Sodium Pertechnetate Tc-99m Injection, note the estimated activity, date, and time of preparation on the vial label.

-

Safety Precautions: Wear waterproof gloves and work in a suitable radiation shield.

-

Vial Preparation: Remove the central plastic disk from the vial and swab the top of the vial closure with alcohol.

-

Addition of Pertechnetate: Aseptically add 4-5 mL of sterile, non-pyrogenic, additive-free Sodium Pertechnetate Tc-99m Injection containing 444 MBq to 3.7 GBq (12 to 100 mCi) of Tc-99m. It is crucial not to introduce air into the vial to maintain the nitrogen atmosphere.

-

Mixing: Place the radiation shield cap on the vial and swirl the contents for one minute.

-

Incubation: Let the vial stand for four minutes.

-

Visual Inspection: Before administration, visually inspect the reconstituted solution for particulate matter and discoloration.

-

Assay: Assay the product in a suitable dose calibrator.

Determination of Radiochemical Purity

Radiochemical purity should be checked before patient administration.[1] Instant Thin-Layer Chromatography (ITLC) is a common method.

Standard Two-Strip ITLC Method:

This method is used to separate the Tc-99m this compound complex from two potential radiochemical impurities: free Tc-99m pertechnetate and hydrolyzed-reduced Tc-99m (Tc-99m HR).

-

System 1: ITLC-SG (Silica Gel) with 100% Methanol

-

Principle: In this system, the Tc-99m this compound complex and Tc-99m HR remain at the origin (Rf = 0.0), while the free Tc-99m pertechnetate moves with the solvent front (Rf = 1.0).

-

Procedure:

-

Apply a small spot of the reconstituted product onto an ITLC-SG strip.

-

Develop the chromatogram in a tank containing 100% methanol.

-

Allow the solvent to travel up the strip.

-

Cut the strip in half and measure the radioactivity in each half using a suitable counter.

-

Calculate the percentage of free Tc-99m pertechnetate.

-

-

-

System 2: ITLC-SA (Polysilicic Acid Gel) with 20% Saline

-

Principle: In this system, the Tc-99m this compound complex moves with the solvent front (Rf = 1.0), while the Tc-99m HR remains at the origin (Rf = 0.0). Free pertechnetate also moves with the solvent front.

-

Procedure:

-

Apply a small spot of the reconstituted product onto an ITLC-SA strip.

-

Develop the chromatogram in a tank containing 20% saline.

-

Allow the solvent to travel up the strip.

-

Cut the strip at a designated point (or in half) and measure the radioactivity in each portion.

-

Calculate the percentage of Tc-99m HR.

-

-

-

Calculation of Radiochemical Purity:

-

% Tc-99m this compound = 100% - (% Free Tc-99m Pertechnetate + % Tc-99m HR)

-

Alternative C18 Sep-pak Cartridge Method:

An alternative quality control procedure using C18 Sep-pak cartridges has been developed[4]:

-

Cartridge Pre-treatment: Wash a C18 Sep-pak cartridge with 95% ethanol (B145695) followed by 10⁻³ N hydrochloric acid.

-

Sample Application: Apply a small amount of the Tc-99m this compound complex to the cartridge.

-

Washing: Wash the cartridge with 10⁻³ N hydrochloric acid.

-

Elution: Elute with 95% ethanol.

-

Analysis: The radiochemical purity values obtained with this method are comparable to the standard two-strip ITLC procedure.[4]

Visualizations

Experimental Workflow

Caption: Workflow for the reconstitution and quality control of Tc-99m this compound.

Physiological Pathway of Tc-99m this compound

Caption: Physiological pathway of Tc-99m this compound after intravenous administration.

References

The Historical Development of Iminodiacetic Acid (IDA) Derivatives: A Technical Guide

December 4, 2025

Abstract

This technical guide provides a comprehensive overview of the historical development of iminodiacetic acid (IDA) derivatives, from their origins as chelating agents to their contemporary applications in diagnostic imaging and as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of this versatile class of compounds. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key syntheses and procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the concepts discussed.

Introduction: The Genesis of a Versatile Scaffold

Iminodiacetic acid (IDA), a simple dicarboxylic acid amine, was first introduced as a chelating agent in the early 1950s by Schwarzenbach.[1] Its ability to form stable complexes with a variety of metal ions laid the groundwork for its extensive use in diverse scientific and industrial fields. The core structure of IDA, featuring a central nitrogen atom and two carboxylic acid moieties, provides a tridentate coordination site, enabling strong and specific interactions with metal cations. This inherent chelating property has been the driving force behind the development of a vast array of IDA derivatives, each tailored for a specific application.

Early applications of IDA and its derivatives focused on their use as sequestering agents in various industrial processes and in analytical chemistry. However, the true potential of the IDA scaffold in the biomedical field began to be realized in the 1970s with the advent of Technetium-99m (Tc-99m) based radiopharmaceuticals for hepatobiliary imaging. This breakthrough marked a significant milestone in the history of IDA derivatives and paved the way for their development as diagnostic and, more recently, therapeutic agents. This guide will trace the evolution of IDA derivatives, highlighting key discoveries and innovations that have shaped their journey from a simple chelating agent to a critical component in modern medicine.

The Rise of IDA Derivatives in Diagnostic Imaging

The 1970s witnessed a paradigm shift in medical imaging with the development of Tc-99m labeled radiopharmaceuticals. The favorable nuclear properties of Tc-99m, including its 6-hour half-life and 140 keV gamma emission, made it an ideal radionuclide for diagnostic imaging. Researchers sought to develop chelating agents that could stably bind Tc-99m and direct its biodistribution to specific organs. This led to the exploration of N-substituted IDA derivatives as bifunctional chelators.

A seminal paper published in 1976 described a new approach to radiopharmaceutical design using N-substituted iminodiacetic acids.[2] This work introduced methyliminodiacetic acid (MIDA) and N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid (HIDA) as effective chelators for Tc-99m.[2] These Tc-99m-IDA complexes demonstrated high radiochemical purity, in vitro and in vivo stability, and biodistribution profiles primarily governed by the N-substituent.[2] This discovery laid the foundation for a new class of radiopharmaceuticals for hepatobiliary imaging, commonly known as HIDA scans.

The mechanism of action of these agents involves their uptake by hepatocytes through organic anion transporting polypeptides (OATPs), followed by their excretion into the biliary system. This pathway allows for the visualization of the liver, gallbladder, and bile ducts, providing valuable functional information for the diagnosis of conditions such as cholecystitis, biliary obstruction, and bile leaks.

Quantitative Structure-Activity Relationship (QSAR) in Hepatobiliary Imaging Agents

The development of new and improved IDA-based hepatobiliary imaging agents has been guided by quantitative structure-activity relationship (QSAR) studies. These studies have established a clear correlation between the physicochemical properties of the IDA derivatives and their in vivo performance. Key parameters influencing biodistribution include lipophilicity, protein binding, and hepatic uptake.

| Derivative | Log P | Protein Binding (%) | Hepatic Uptake (% ID/g at 10 min) | Biliary Excretion (% ID at 60 min) |

| Tc-99m HIDA (Lidofenin) | 0.85 | 85 | 15.2 | 75.3 |

| Tc-99m Mebrofenin | 1.12 | 92 | 18.9 | 88.1 |

| Tc-99m Disofenin | 1.25 | 95 | 17.5 | 85.6 |

| Tc-99m Iotofenin | 1.40 | 98 | 16.8 | 82.4 |

Note: The data presented in this table is a compilation from multiple sources for illustrative purposes and may not be from a single comparative study.

The general trend observed is that increased lipophilicity leads to higher protein binding and greater hepatic uptake. However, excessive lipophilicity can result in slower clearance from the liver. Therefore, a balance is required to achieve rapid hepatic uptake and efficient biliary excretion.

Experimental Protocol: Synthesis of N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic Acid (HIDA)

This protocol describes a one-step synthesis of HIDA directly from nitrilotriacetic acid.[2][3]

Materials:

-

Nitrilotriacetic acid

-

Anhydrous pyridine (B92270)

-

Acetic anhydride (B1165640)

-

2,6-dimethylaniline

-

Aqueous ammonia

-

Diethyl ether

-

Decolorizing carbon

-

Hydrochloric acid

Procedure:

-

Suspend nitrilotriacetic acid (26 mmoles) in 40 ml of anhydrous pyridine in a three-necked round-bottom flask equipped with a nitrogen inlet.

-

Add acetic anhydride (31 mmoles) to the suspension.

-

Heat the solution to 100°C for 30 minutes.

-

Cool the solution to 50°C and add 2,6-dimethylaniline.

-

Reheat the solution to 100°C for 1 hour.

-

Evaporate the pyridine in vacuo to obtain a yellow oil.

-

Dissolve the oil in a minimal amount of aqueous ammonia.

-

Extract the solution three times with an equal volume of diethyl ether.

-

Treat the aqueous layer with decolorizing carbon and filter.

-

Acidify the near-colorless solution to pH 3 with hydrochloric acid to precipitate the white product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Experimental Protocol: Radiolabeling of IDA Derivatives with Technetium-99m

This protocol provides a general method for the radiolabeling of IDA derivatives with Tc-99m using a stannous chloride reducing agent.

Materials:

-

Iminodiacetic acid derivative (e.g., HIDA)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Sterile, pyrogen-free saline

-

Nitrogen gas

-

Technetium-99m pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) from a ⁹⁹Mo/⁹⁹ᵐTc generator

Procedure:

-

Prepare a stock solution of the IDA derivative in saline.

-

Prepare a fresh solution of stannous chloride in nitrogen-purged saline.

-

In a sterile, nitrogen-filled vial, combine the IDA derivative solution and the stannous chloride solution.

-

Aseptically add the required activity of ⁹⁹ᵐTcO₄⁻ to the vial.

-

Gently agitate the vial to ensure complete mixing.

-

Allow the reaction to proceed at room temperature for 10-15 minutes.

-

Determine the radiochemical purity of the resulting ⁹⁹ᵐTc-IDA complex using appropriate chromatographic techniques (e.g., ITLC with saline and acetone (B3395972) as mobile phases).

Visualization of Hepatobiliary Transport Pathway

The following diagram illustrates the pathway of a Tc-99m labeled IDA derivative from intravenous injection to biliary excretion.

Caption: Pathway of Tc-99m IDA from blood to bile.

IDA Derivatives in Therapeutic Drug Development

More recently, the metal-chelating properties of IDA have been leveraged for the development of therapeutic agents, particularly as enzyme inhibitors. A notable example is the development of IDA derivatives as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers broad-spectrum antibiotic resistance to bacteria.

The fungal natural product aspergillomarasmine A (AMA) was identified as a noncompetitive inhibitor of NDM-1, acting by removing the essential zinc ions from the enzyme's active site.[4][5] However, the non-selective metal-chelating properties and synthetic challenges associated with AMA hindered its clinical development.[4][5] Recognizing that the iminodiacetic acid moiety is the metal-binding pharmacophore of AMA, researchers initiated fragment-based drug discovery (FBDD) efforts using IDA as a starting point.[4][5]

This approach has led to the development of potent and selective NDM-1 inhibitors. These IDA derivatives are designed to form a stable ternary complex with the NDM-1 enzyme and its active site zinc ions, rather than simply stripping the metal ions. This mechanism of action offers improved selectivity and reduces the potential for off-target effects associated with general metal chelation.

Quantitative Data for IDA-based NDM-1 Inhibitors

The following table summarizes the inhibitory activity of several IDA derivatives against NDM-1.

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

| Iminodiacetic Acid (IDA) | 120 | - | Zinc Chelation |

| Inhibitor 23f | 8.6 | 2.6 | Ternary Complex Formation |

Data from ChemMedChem 2020, 15, 1272-1282.[1][4]

Experimental Protocol: Synthesis of IDA-based NDM-1 Inhibitors (General Scheme)

While specific, detailed protocols for proprietary compounds are not publicly available, a general synthetic scheme for creating a library of IDA-based NDM-1 inhibitors can be outlined. This typically involves the functionalization of the IDA scaffold.

General Procedure:

-

Protection of Carboxylic Acids: The carboxylic acid groups of iminodiacetic acid are protected, for example, as t-butyl esters.

-

N-Alkylation or N-Arylation: The secondary amine of the protected IDA is then reacted with a suitable electrophile (e.g., an alkyl halide or an aryl halide) to introduce various substituents. This step is crucial for exploring the structure-activity relationship.

-

Deprotection: The protecting groups on the carboxylic acids are removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final IDA derivative.

Visualization of NDM-1 Inhibition

The following diagram illustrates the proposed mechanism of NDM-1 inhibition by an IDA derivative, highlighting the formation of a ternary complex.

Caption: IDA derivative forming a ternary complex with NDM-1.

Other Notable Applications of IDA Derivatives

Beyond their roles in diagnostic imaging and as enzyme inhibitors, IDA derivatives have found applications in other areas, including:

-

Herbicide Synthesis: Iminodiacetic acid is a key intermediate in the industrial synthesis of glyphosate, one of the most widely used broad-spectrum herbicides.

-

Ion-Exchange Resins: The IDA functional group can be incorporated into polymer matrices to create chelating ion-exchange resins, such as Chelex 100.[1] These resins are used for the selective removal and purification of metal ions from various solutions.

Future Directions and Conclusion

The historical development of iminodiacetic acid derivatives showcases a remarkable journey of a simple molecule evolving to address complex challenges in medicine and industry. The versatility of the IDA scaffold, coupled with the ability to fine-tune its properties through chemical modification, suggests that its potential is far from exhausted.

Future research is likely to focus on several key areas:

-

Theranostics: Combining the diagnostic imaging capabilities of radiolabeled IDA derivatives with therapeutic functionalities to create "theranostic" agents for personalized medicine.

-

Targeted Drug Delivery: Utilizing IDA derivatives as chelators to attach therapeutic radionuclides or metal-based drugs to targeting moieties like antibodies or peptides.

-

Novel Enzyme Inhibitors: Expanding the application of the IDA scaffold to inhibit other metalloenzymes implicated in various diseases.

-

Biomaterials: Incorporating IDA derivatives into biomaterials to create surfaces with specific metal-binding properties for applications in tissue engineering and medical devices.

References

- 1. Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d.docksci.com [d.docksci.com]

- 3. Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Disofenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Disofenin. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and diagnostic imaging. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Core Physical and Chemical Properties

This compound, an iminodiacetic acid derivative, is primarily utilized as a chelating agent for the radionuclide technetium-99m (Tc-99m) to form Technetium Tc-99m this compound, a radiopharmaceutical agent for hepatobiliary imaging.[1][2] While many of the available data pertain to the Tc-99m complex, the fundamental properties of the parent compound, this compound, are crucial for its application.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted from computational models.

| Property | Value | Source(s) |

| Chemical Structure | 2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid | [3] |

| Molecular Formula | C₁₈H₂₆N₂O₅ | [3][4] |

| Molecular Weight | 350.41 g/mol | [3][4] |

| pKa (Strongest Acidic) | 3.11 (Predicted) | [1] |

| pKa (Strongest Basic) | 2.41 (Predicted) | [1] |

| Water Solubility | 0.0463 mg/mL (Predicted) | [1] |

| logP | 0.13 (ALOGPS), 1.01 (ChemAxon) (Predicted) | [1] |

| pH (reconstituted) | 4.0 - 5.0 | [5][6][7] |

| Appearance | Sterile, non-pyrogenic, lyophilized white powder | [5][6] |

| Storage Conditions | Store at controlled room temperature (20 - 25°C). Protect from light. | [5] |

| Stability | The lyophilized drug product is light-sensitive. The reconstituted product should be used within six hours. | [5][6] |

Experimental Protocols

Radiochemical Purity Determination

The radiochemical purity of Technetium Tc-99m this compound is a critical parameter to ensure the quality and safety of the diagnostic agent. The most common method for its determination is thin-layer chromatography (TLC).

Objective: To separate and quantify the different radiochemical species present in the Technetium Tc-99m this compound injection, namely the desired Tc-99m this compound complex, free pertechnetate (B1241340) (TcO₄⁻), and reduced-hydrolyzed technetium (TcO₂).

Materials:

-

Instant Thin-Layer Chromatography (ITLC) strips (Silica Gel or Polyamide)

-

Developing solvents:

-

Saline solution (e.g., 0.9% NaCl) or 20% saline[8]

-

Methanol (B129727) (100%)[8]

-

-

Chromatography developing tank

-

Radioisotope dose calibrator or a gamma counter

-

Scissors

Procedure:

-